molecular formula C9H20N2O2 B1201202 7,8-Diaminononanoic acid CAS No. 21738-21-6

7,8-Diaminononanoic acid

Cat. No.: B1201202
CAS No.: 21738-21-6
M. Wt: 188.27 g/mol
InChI Key: KCEGBPIYGIWCDH-UHFFFAOYSA-N
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Description

7,8-Diaminononanoic acid is an amino fatty acid with the molecular formula C₉H₂₀N₂O₂. It carries amino substituents at positions 7 and 8 on the nonanoic acid chain. This compound is notable for its role as an intermediate in the biosynthesis of biotin, a vital coenzyme in various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-diaminononanoic acid typically involves the selective introduction of amino groups at the 7th and 8th positions of nonanoic acid. One common method is the catalytic hydrogenation of 7,8-dinitrononanoic acid, which can be prepared by nitration of nonanoic acid. The hydrogenation process is usually carried out under mild conditions using a palladium catalyst in the presence of hydrogen gas .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 7,8-Diaminononanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7,8-Diaminononanoic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 7,8-diaminononanoic acid involves its role as a substrate in the biosynthesis of biotin. The compound undergoes ATP-dependent carboxylation, catalyzed by the enzyme dethiobiotin synthetase, to form an ureido ring. This reaction is crucial for the formation of biotin, which acts as a coenzyme in carboxylation reactions essential for fatty acid synthesis and amino acid metabolism .

Comparison with Similar Compounds

  • 7,8-Diaminopelargonic acid
  • 7,8-Diaminoheptanoic acid
  • 7,8-Diaminooctanoic acid

Comparison: 7,8-Diaminononanoic acid is unique due to its specific role in biotin synthesis. While similar compounds like 7,8-diaminopelargonic acid also participate in metabolic pathways, this compound’s position in the nonanoic acid chain and its specific enzymatic interactions make it distinct. Its longer carbon chain compared to heptanoic and octanoic acids provides different physical and chemical properties, influencing its reactivity and applications .

Properties

IUPAC Name

7,8-diaminononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7-8H,2-6,10-11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEGBPIYGIWCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCCCCC(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944351
Record name 7,8-Diaminononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21738-21-6
Record name 7,8-Diaminononanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21738-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Diaminopelargonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021738216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Diaminononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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